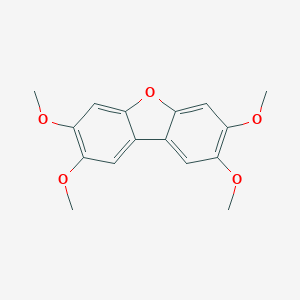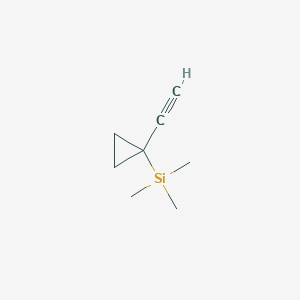
1-Ethynyl-1-(trimethylsilyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(trimethylsilyl)cyclopropane (abbreviated as TMS-EC) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various scientific research areas. TMS-EC is a cyclopropane derivative that contains a trimethylsilyl group and an ethynyl group attached to the cyclopropane ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
1-Ethynyl-1-(trimethylsilyl)cyclopropane inhibits the activity of certain enzymes, including cytochrome P450 enzymes, by forming a covalent bond with the heme group of the enzyme. This covalent bond leads to the irreversible inactivation of the enzyme, which can have therapeutic implications in the treatment of diseases.
Biochemical And Physiological Effects
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has also been shown to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
1-Ethynyl-1-(trimethylsilyl)cyclopropane has several advantages for lab experiments, including its stability, reactivity, and ease of synthesis. However, 1-Ethynyl-1-(trimethylsilyl)cyclopropane also has some limitations, including its toxicity and potential for side reactions.
Future Directions
There are several future directions for the study of 1-Ethynyl-1-(trimethylsilyl)cyclopropane, including the development of new synthetic methods for 1-Ethynyl-1-(trimethylsilyl)cyclopropane, the optimization of 1-Ethynyl-1-(trimethylsilyl)cyclopropane for use in medicinal chemistry, and the exploration of new applications for 1-Ethynyl-1-(trimethylsilyl)cyclopropane in materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethynyl-1-(trimethylsilyl)cyclopropane and its potential implications in the treatment of various diseases.
Conclusion
In conclusion, 1-Ethynyl-1-(trimethylsilyl)cyclopropane is a unique compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further studies are needed to fully understand the potential of 1-Ethynyl-1-(trimethylsilyl)cyclopropane in the treatment of various diseases and in the development of novel materials with unique properties.
Synthesis Methods
1-Ethynyl-1-(trimethylsilyl)cyclopropane can be synthesized using different methods, including the reaction of cyclopropylmagnesium bromide with trimethylsilylacetylene, and the reaction of cyclopropylcarbinyl triflate with trimethylsilylacetylene. These methods have been optimized to yield high purity and yield of 1-Ethynyl-1-(trimethylsilyl)cyclopropane.
Scientific Research Applications
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used in various scientific research areas, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used as a building block for the synthesis of various compounds due to its unique reactivity and stability. In medicinal chemistry, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been studied for its potential applications in the treatment of various diseases, including cancer, due to its ability to inhibit the activity of certain enzymes. In materials science, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used to synthesize novel materials with unique properties.
properties
CAS RN |
104463-26-5 |
|---|---|
Product Name |
1-Ethynyl-1-(trimethylsilyl)cyclopropane |
Molecular Formula |
C8H14Si |
Molecular Weight |
138.28 g/mol |
IUPAC Name |
(1-ethynylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C8H14Si/c1-5-8(6-7-8)9(2,3)4/h1H,6-7H2,2-4H3 |
InChI Key |
CGRGSXYKMHEPRV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(CC1)C#C |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C#C |
synonyms |
Silane, (1-ethynylcyclopropyl)trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)
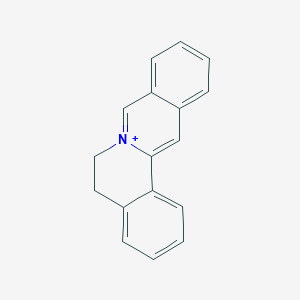
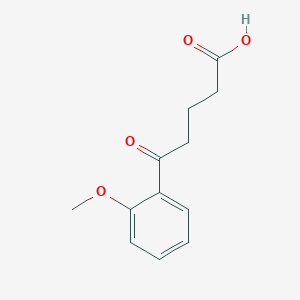
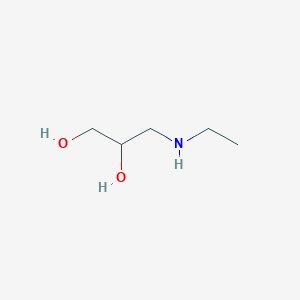

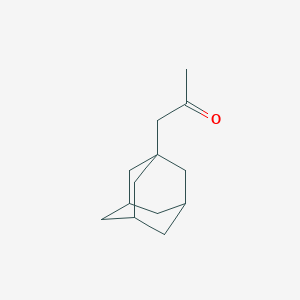

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
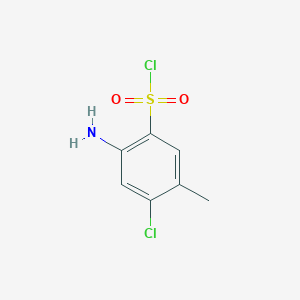
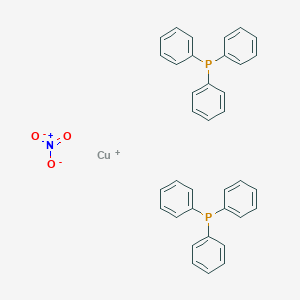
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
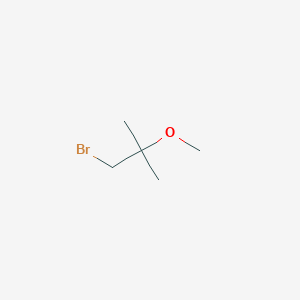
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
